

# Application Notes and Protocols: Standard Procedure for TBDMS Deprotection using TBAF

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## Compound of Interest

Compound Name: *1-(tert-Butyldimethylsilyl)-1H-imidazole*

Cat. No.: B1220258

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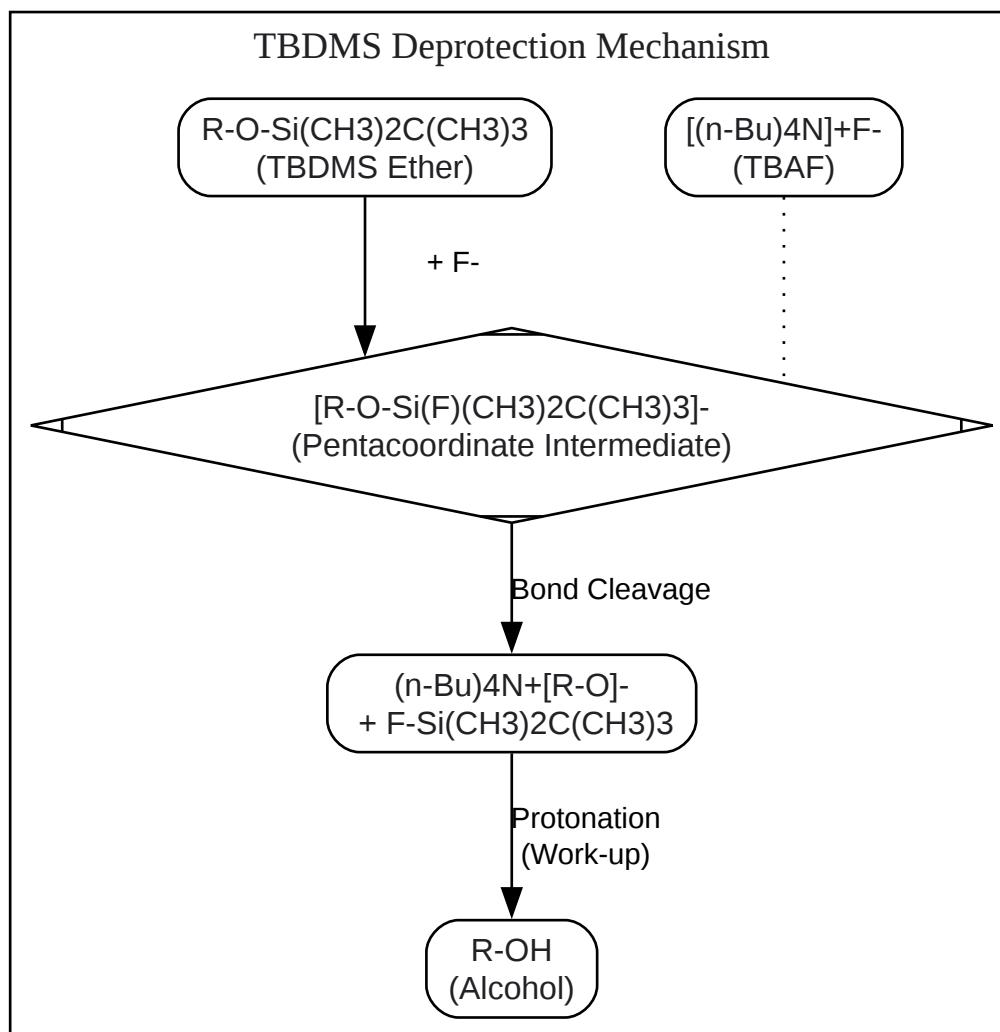
For Researchers, Scientists, and Drug Development Professionals

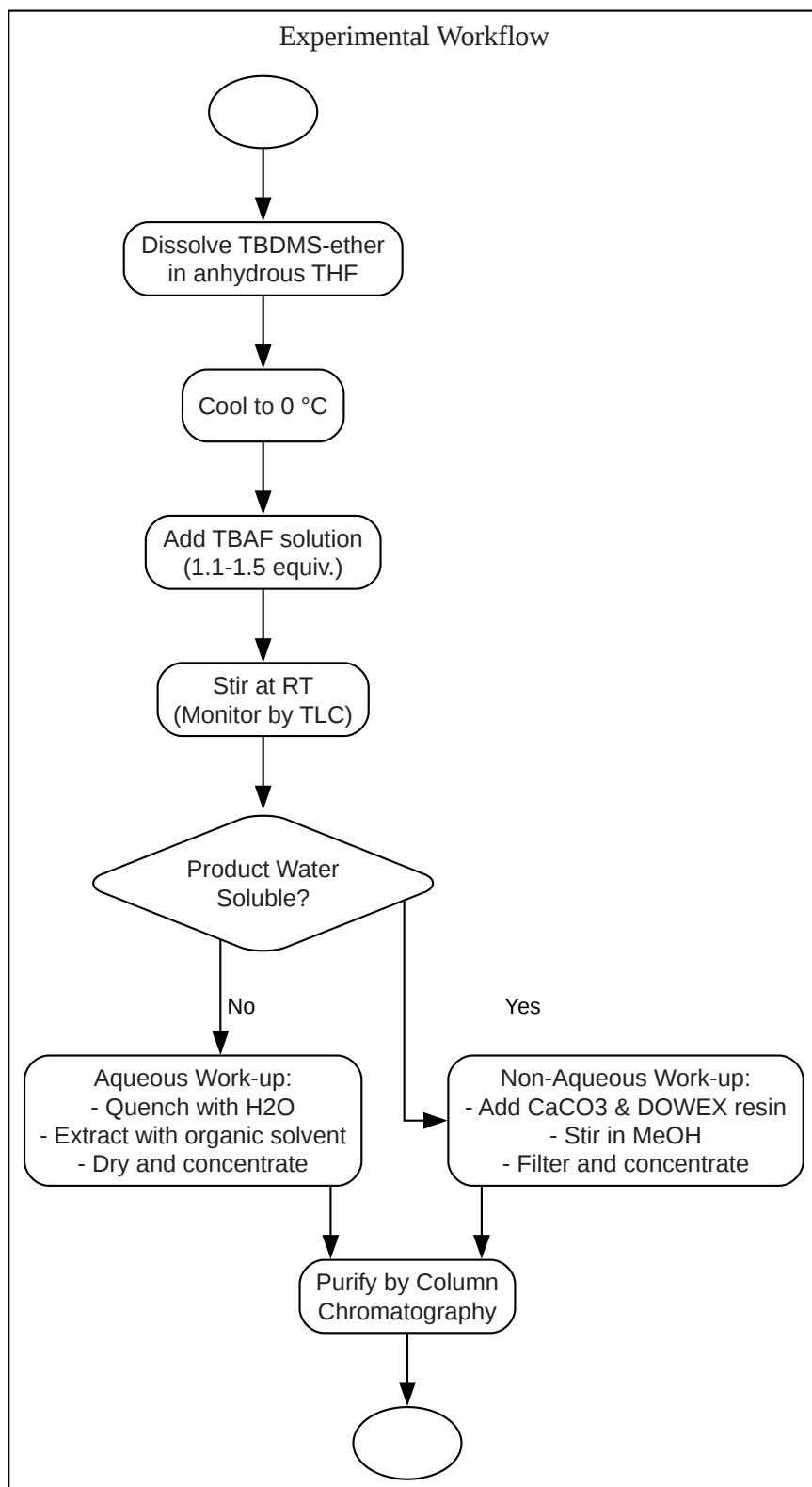
## Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely used protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its ease of installation, stability across a broad range of reaction conditions, and its selective removal.<sup>[1]</sup> Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBDMS ethers due to its high efficacy and solubility in organic solvents.<sup>[2]</sup> The fluoride ion acts as a strong nucleophile, attacking the silicon atom and leading to the cleavage of the silicon-oxygen bond.<sup>[1]</sup> This document provides a detailed standard procedure for the deprotection of TBDMS ethers using TBAF, including reaction conditions, work-up procedures, and relevant data.

## Mechanism of Action

The deprotection of a TBDMS ether with TBAF proceeds through a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate. The reaction is driven by the formation of the very strong silicon-fluoride bond, which facilitates the cleavage of the silicon-oxygen bond, thereby liberating the free alcohol.<sup>[1]</sup> <sup>[3]</sup>



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## References

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